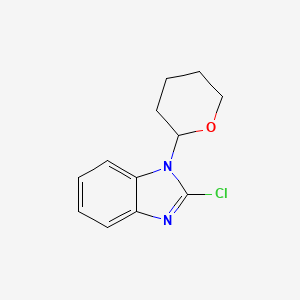










|
REACTION_CXSMILES
|
C1COCC1.[Cl:6][C:7]1[NH:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[N:11]=1.[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1.C[O-].[Na+]>C1(C)C=CC(S(O)(=O)=O)=CC=1.CCCCCCC>[Cl:6][C:7]1[N:11]([CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][O:16]2)[C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[N:8]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1NC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
325 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
|
Name
|
|
|
Quantity
|
7.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A 10 l reactor is charged, under argon
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reactor is heated until dissolution
|
|
Type
|
CUSTOM
|
|
Details
|
40° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
|
Type
|
CUSTOM
|
|
Details
|
at 12° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for a total time of 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
is then taken to 18° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the whole mixture is filtered on 300 g of Clarcel FLO-M
|
|
Type
|
WASH
|
|
Details
|
the retentate being washed with 5 l of n-heptane
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated to dryness under reduced pressure
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=C(N1C1OCCCC1)C=CC=C2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 292.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 104.8% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |